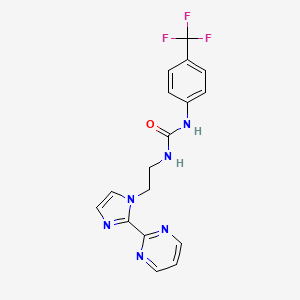
1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrimidine ring, an imidazole ring, and a trifluoromethyl group attached to a phenyl ring. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The compound’s structure includes several aromatic rings (pyrimidine, imidazole, and phenyl), which could contribute to its stability and possibly its reactivity .Chemical Reactions Analysis
The trifluoromethyl group is often used in medicinal chemistry due to its ability to modulate the chemical properties of a molecule . The presence of this group, along with the pyrimidine and imidazole rings, could influence the compound’s reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .科学的研究の応用
Synthesis and Antibacterial Evaluation
Research on the synthesis of novel heterocyclic compounds, which include a sulfonamido moiety, has explored the potential of similar structures in serving as antibacterial agents. These compounds, upon testing, demonstrated high antibacterial activities, indicating their significant promise in medicinal chemistry and drug design for antibacterial purposes (Azab, Youssef, & El-Bordany, 2013).
Anti-CML Activity via PI3K/AKT Signaling Pathway
A series of urea derivatives were synthesized for their receptor tyrosine kinase inhibitory properties, with a focus on combating human chronic myeloid leukemia (CML). Among these, certain compounds showed potent activity against the CML cell line K562 without displaying cellular toxicity, thereby presenting a novel approach to CML treatment through the modulation of the PI3K/AKT signaling pathway (Li et al., 2019).
Antioxidant Activity
The synthesis of derivatives from urea, benzaldehyde, and ethyl acetoacetate led to compounds that were tested for antioxidant activity. These efforts contribute to the ongoing search for novel antioxidants that can mitigate oxidative stress-related damage in biological systems (George, Sabitha, Kumar, & Ravi, 2010).
Cyclocondensation Reactions
Cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with various reagents have been studied to synthesize a wide range of heterocyclic compounds. This research highlights the versatility of urea derivatives in forming diverse heterocyclic structures, potentially useful in pharmaceuticals and materials science (Sokolov et al., 2013).
作用機序
特性
IUPAC Name |
1-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)12-2-4-13(5-3-12)25-16(27)24-9-11-26-10-8-23-15(26)14-21-6-1-7-22-14/h1-8,10H,9,11H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANKAHOOMUGTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(furan-2-yl)methanesulfonyl]piperidine](/img/structure/B2861625.png)
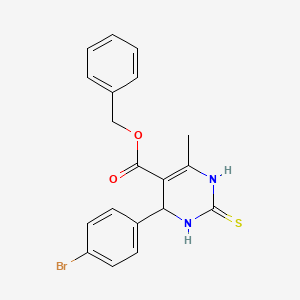
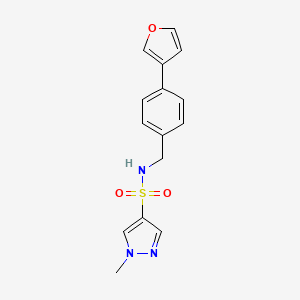

![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)

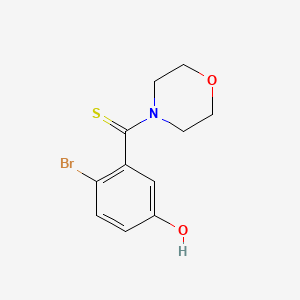
![3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid](/img/structure/B2861637.png)
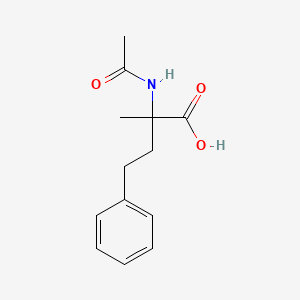

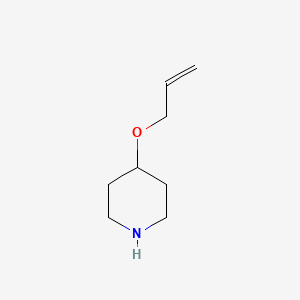
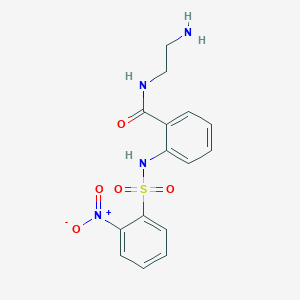
![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)
![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)
